Cas no 18119-24-9 (8-Chloroquinolin-6-OL)

8-Chloroquinolin-6-ol is a halogenated quinoline derivative with notable applications in pharmaceutical and chemical synthesis. Its structure, featuring both chlorination and hydroxylation at adjacent positions, makes it a versatile intermediate for constructing complex heterocyclic compounds. The compound exhibits favorable reactivity in nucleophilic substitution and metal-catalyzed coupling reactions, enabling its use in the development of bioactive molecules, including potential antimicrobial and antitumor agents. Its stability under standard conditions and well-characterized synthetic routes further enhance its utility in research and industrial settings. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups allows for tailored modifications in medicinal chemistry and material science applications.
8-Chloroquinolin-6-OL structure
8-Chloroquinolin-6-OL structure
Product Name:8-Chloroquinolin-6-OL
CAS No:18119-24-9
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD09951943
CID:122785
PubChem ID:20701169
Update Time:2025-10-22

8-Chloroquinolin-6-OL Chemical and Physical Properties

Names and Identifiers

    • 6-Quinolinol, 8-chloro-
    • 8-Chloroquinolin-6-ol
    • 8-Chloro-6-hydroxyquinoline
    • 6-Quinolinol,8-chloro
    • 8-Chlor-6-hydroxychinolin
    • 8-Chlor-chinolin-6-ol
    • 8-chloro-quinolin-6-ol
    • 6-CHLORO-8-HYDROXYQUINOLINE
    • AK308559
    • NSFZSTFINAEFAB-UHFFFAOYSA-N
    • FCH878530
    • AX8328781
    • SMSSF-0625465
    • 18119-24-9
    • SY041629
    • CS-0029519
    • SCHEMBL3565423
    • AMS_CNC_ID-1762297630
    • MFCD09951943
    • DTXSID50609426
    • DS-11478
    • SB68138
    • AKOS006314115
    • 8-Chloroquinolin-6-OL
    • MDL: MFCD09951943
    • Inchi: 1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
    • InChI Key: NSFZSTFINAEFAB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=CC=CN=C21)O

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 343.5±22.0°C at 760 mmHg
  • Flash Point: 161.5±22.3 °C
  • PSA: 33.12000
  • LogP: 2.59380

8-Chloroquinolin-6-OL Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Chloroquinolin-6-OL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18119-24-9)8-Chloroquinolin-6-OL
Order Number:A881011
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:02
Price ($):400.0
Email:sales@amadischem.com

Additional information on 8-Chloroquinolin-6-OL

8-Chloroquinolin-6-OL: A Comprehensive Overview

8-Chloroquinolin-6-OL, also known by its CAS number 18119-24-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse applications. The presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position introduces unique electronic and structural properties, making 8-Chloroquinolin-6-OL a valuable molecule for both academic research and industrial applications.

The synthesis of 8-Chloroquinolin-6-OL typically involves multi-step organic reactions, often starting from quinoline derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments highlight the growing emphasis on sustainable practices in modern chemical synthesis.

One of the most promising areas of research involving 8-Chloroquinolin-6-OL is its application in drug discovery. The compound has shown potential as a lead molecule in the development of anti-cancer agents. Studies have demonstrated that 8-Chloroquinolin-6-OL exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor growth. Furthermore, its hydroxyl group at the 6th position facilitates hydrogen bonding, which is crucial for interactions with biological targets.

In addition to its pharmacological applications, 8-Chloroquinolin-6-OL has been investigated for its role in materials science. The compound's aromaticity and functional groups make it a suitable candidate for use in organic electronics. Researchers have explored its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have reported enhanced charge transport properties when 8-Chloroquinolin-6-OL is incorporated into device architectures, paving the way for its use in next-generation electronic devices.

The electronic properties of 8-Chloroquinolin-6-OL are further influenced by the chlorine substituent at the 8th position. Chlorine's electronegativity introduces a dipole moment into the molecule, altering its reactivity and stability. This substitution pattern also affects the compound's solubility in various solvents, which is critical for its application in solution-based processes such as inkjet printing for flexible electronics.

From a structural standpoint, 8-Chloroquinolin-6-OL exhibits a rigid planar geometry due to the aromaticity of the quinoline ring system. This rigidity is advantageous in applications where molecular stability is required, such as in sensors or catalytic systems. Recent research has focused on modifying the substituents on the quinoline ring to tailor the compound's properties further. For example, introducing additional functional groups has been shown to enhance both its electronic conductivity and biocompatibility.

The versatility of 8-Chloroquinolin-6-OL extends to its use as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions allows chemists to build larger frameworks with intricate architectures. For instance, coupling reactions with other heterocycles or alkenes can lead to novel compounds with expanded functional groups, opening up new avenues for material design.

In terms of environmental considerations, understanding the degradation pathways of 8-Chloroquinolin-6-OL is essential for assessing its ecological impact. Recent studies have examined its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities can metabolize the compound efficiently under certain conditions. This knowledge is crucial for ensuring sustainable practices in industries that utilize this compound.

Looking ahead, the future of 8-Chloroquinolin-6-Ol lies in leveraging its unique properties for innovative applications. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new potentials in fields such as drug delivery systems and advanced materials. As research continues to uncover its full potential, 8-Chloroquinolin-6-Ol stands as a testament to the power of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18119-24-9)8-Chloroquinolin-6-OL
A881011
Purity:99%
Quantity:25g
Price ($):400.0
Email